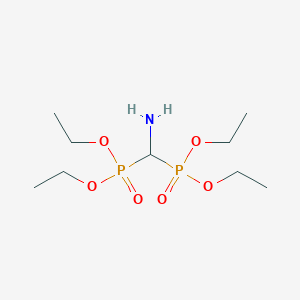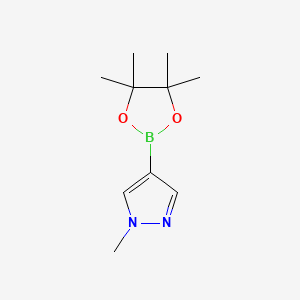
3-(3-Amino-4-hydroxyphenyl)propansäure
Übersicht
Beschreibung
3-(3-Amino-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Amino-4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Amino-4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
3-(3-Amino-4-hydroxyphenyl)propansäure: Derivate haben vielversprechende Ergebnisse als Gerüste für die Entwicklung antimikrobieller Wirkstoffe gezeigt, die auf multiresistente bakterielle und fungale Krankheitserreger abzielen . Diese Verbindungen zeigen eine strukturbedingte antimikrobielle Aktivität, insbesondere gegen Bakterien der ESKAPE-Gruppe und gegen arzneimittelresistente Candida-Spezies, einschließlich Candida auris .
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als potenzieller Antioxidans und wird als Zwischenprodukt in der pharmazeutischen Herstellung verwendet . Ihre Rolle als Zwischenprodukt deutet auf ihre Beteiligung an der Synthese komplexerer Moleküle für therapeutische Zwecke hin.
Tyrosinkinase-Rezeptor-Inhibition
Als Tyrosinkinase-Rezeptor-Inhibitor kann This compound bei der Entwicklung von Behandlungen für verschiedene Krebsarten und andere Krankheiten, bei denen Tyrosinkinase-Rezeptoren eine entscheidende Rolle spielen, von Bedeutung sein .
Forschung zu arzneimittelresistenten Krankheitserregern
Die Wirksamkeit von Derivaten der This compound gegen arzneimittelresistente Krankheitserreger macht sie zu einer wertvollen Verbindung für die Untersuchung von Resistenzmechanismen und die Entwicklung von Strategien zur Bekämpfung dieser schwierigen Infektionen .
Charakterisierung der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME)
Forscher haben vielversprechende antibakterielle und antimykotische Verbindungen, die von This compound abgeleitet sind, einer in silico ADME-Charakterisierung unterzogen, um ihre pharmakokinetischen Profile zu verstehen .
Safety and Hazards
3-(3-Amino-4-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-(3-Amino-4-hydroxyphenyl)propanoic acid primarily targets reactive oxygen species (ROS) and cancer cells . ROS play a significant role in cancer pathogenesis and response to chemotherapeutics . By targeting ROS, this compound can potentially mitigate oxidative stress, which is crucial in cancer development and progression.
Mode of Action
The compound interacts with its targets by exhibiting antioxidant properties . It scavenges free radicals, thereby reducing oxidative stress within cells . This interaction leads to a decrease in ROS levels, which can inhibit the proliferation and migration of cancer cells .
Biochemical Pathways
3-(3-Amino-4-hydroxyphenyl)propanoic acid affects several biochemical pathways, including:
- Lipid metabolism : It regulates cellular lipid metabolism, preventing the conversion of macrophages into foam cells .
- Oxidative stress response : By reducing ROS, it modulates pathways involved in oxidative stress and inflammation .
These pathways collectively contribute to the compound’s anticancer and antioxidant effects.
Pharmacokinetics
The pharmacokinetics of 3-(3-Amino-4-hydroxyphenyl)propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular and cellular levels, the compound’s action results in:
- Reduced cell viability : It decreases the viability of cancer cells, such as A549 cells, by 50% .
- Inhibited cell migration : It suppresses the migration of cancer cells, thereby potentially preventing metastasis .
- Antioxidant effects : It exhibits potent antioxidant properties, reducing oxidative damage within cells .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
- Presence of other compounds : Interactions with other molecules in the environment can modulate its efficacy .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates : 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite : 3-Amino-3-(4-hydroxyphenyl)propanoic Acid | 6049-54-3 - MilliporeSigma
Biochemische Analyse
Biochemical Properties
3-(3-Amino-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its structure, which allows it to participate in various interactions. It acts as a Bronsted base, capable of accepting a hydron from a donor . This compound interacts with several enzymes and proteins, including those involved in bacterial metabolism. For instance, it has been identified as a bacterial metabolite produced during metabolic reactions in bacteria . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of amino and hydroxyl groups.
Cellular Effects
The effects of 3-(3-Amino-4-hydroxyphenyl)propanoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and lipid metabolism . Additionally, this compound can impact cellular signaling pathways by interacting with receptors and enzymes on the cell surface, leading to changes in intracellular signaling cascades.
Molecular Mechanism
At the molecular level, 3-(3-Amino-4-hydroxyphenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Amino-4-hydroxyphenyl)propanoic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to induce adaptive responses in cells, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 3-(3-Amino-4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
3-(3-Amino-4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the production of various intermediates . These metabolic pathways are essential for maintaining cellular homeostasis and regulating the levels of key metabolites.
Transport and Distribution
The transport and distribution of 3-(3-Amino-4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
3-(3-Amino-4-hydroxyphenyl)propanoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, mitochondria, or nucleus, where it interacts with different sets of proteins and enzymes, modulating their activity and contributing to various cellular processes.
Eigenschaften
IUPAC Name |
3-(3-amino-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCORCYCNQCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378957 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-66-1 | |
| Record name | 3-(3-amino-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)
